4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid
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Overview
Description
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 7th position of the pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with suitable reagents to introduce the carboxylic acid group at the 7th position. One common method involves the use of hydrazine hydrate in ethanol at room temperature, followed by further reactions with compounds having reactive sites such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial synthesis of the compound.
Triethyl Orthoformate: Used in condensation reactions.
Acetic Anhydride: Used for acetylation reactions.
Ethyl Chloroformate: Used for the formation of esters.
Major Products Formed
Amides and Esters: Formed through condensation reactions.
Fused Ring Systems: Formed through cyclization reactions with other heterocycles
Scientific Research Applications
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the design of biologically active molecules, including inhibitors of enzymes and receptors.
Material Science:
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid can be compared with other similar compounds, such as:
4-Chloropyrazolo[1,5-a]pyrazine: Lacks the carboxylic acid group, making it less versatile in condensation reactions.
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different reactivity and applications.
Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine: A fused ring system with different biological activities and applications
Properties
CAS No. |
2803862-22-6 |
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Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-10-11(4)5(3-9-6)7(12)13/h1-3H,(H,12,13) |
InChI Key |
KFZOKWGNSOKPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=C(N2N=C1)C(=O)O)Cl |
Origin of Product |
United States |
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